molecular formula C7H5N3O4S B102738 4-Carboxybenzenesulfonazide CAS No. 17202-49-2

4-Carboxybenzenesulfonazide

Cat. No.: B102738
CAS No.: 17202-49-2
M. Wt: 227.2 g/mol
InChI Key: OWULJVXJAZBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(azidosulfonyl)- typically involves the reaction of benzoic acid derivatives with azide sources. One common method is the reaction of 4-chlorosulfonylbenzoic acid with sodium azide in an aqueous medium . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azidosulfonyl group.

Industrial Production Methods: Industrial production of benzoic acid, 4-(azidosulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 4-Carboxybenzenesulfonazide is unique due to its azidosulfonyl group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in click chemistry and form stable triazole rings sets it apart from other benzoic acid derivatives .

Properties

IUPAC Name

4-azidosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULJVXJAZBQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066175
Record name Benzoic acid, 4-(azidosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-49-2
Record name 4-(Azidosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(azidosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(azidosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(azidosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxybenzenesulfonazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?

A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []

Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?

A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []

Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?

A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.